molecular formula C19H20FN3O2S B3006461 2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide CAS No. 941998-85-2

2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide

Cat. No.: B3006461
CAS No.: 941998-85-2
M. Wt: 373.45
InChI Key: MDOAJFRWHRLDKW-UHFFFAOYSA-N
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Description

2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide is a complex organic compound featuring a piperazine ring substituted with a 2-fluorophenyl group and an oxoacetamide moiety linked to a 2-(methylthio)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the reaction of 2-fluoroaniline with piperazine in the presence of a suitable solvent like ethanol or methanol, under reflux conditions. This forms 4-(2-fluorophenyl)piperazine.

  • Acylation Reaction: : The intermediate 4-(2-fluorophenyl)piperazine is then acylated with 2-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis.

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Automated Synthesis: Employing automated synthesis machines to precisely control reaction parameters and scale up production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the 2-(methylthio)phenyl group, forming sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl group in the oxoacetamide moiety, potentially converting it to an alcohol.

  • Substitution: : The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation of the methylthio group.

    Alcohols: From reduction of the carbonyl group.

    Substituted Derivatives: From nucleophilic substitution of the fluorine atom.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Ligand Design: Employed in the design of ligands for metal complexes in catalysis.

Biology

    Neurotransmitter Modulation: Investigated for its potential to modulate neurotransmitter systems, particularly serotonin and dopamine.

Medicine

    Psychiatric Disorders: Explored as a candidate for treating conditions such as depression, anxiety, and schizophrenia.

    Pain Management:

Industry

    Pharmaceutical Development: Utilized in the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It may act as an agonist or antagonist at serotonin and dopamine receptors, modulating their activity and influencing mood, cognition, and perception. The exact molecular targets and pathways involved include:

    Serotonin Receptors (5-HT1A, 5-HT2A): Modulation of these receptors can influence mood and anxiety levels.

    Dopamine Receptors (D2, D3): Interaction with these receptors affects reward and motivation pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2-chlorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide
  • 2-(4-(2-bromophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide

Uniqueness

  • Fluorine Substitution : The presence of a fluorine atom enhances the compound’s lipophilicity and metabolic stability compared to its chloro- and bromo-substituted analogs.
  • Receptor Affinity : The specific substitution pattern may result in higher affinity and selectivity for certain neurotransmitter receptors, potentially leading to better therapeutic profiles.

This detailed overview provides a comprehensive understanding of 2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methylsulfanylphenyl)-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2S/c1-26-17-9-5-3-7-15(17)21-18(24)19(25)23-12-10-22(11-13-23)16-8-4-2-6-14(16)20/h2-9H,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOAJFRWHRLDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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